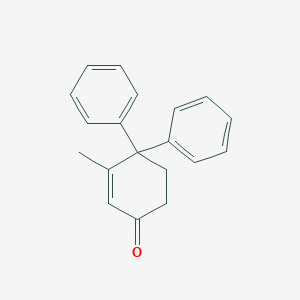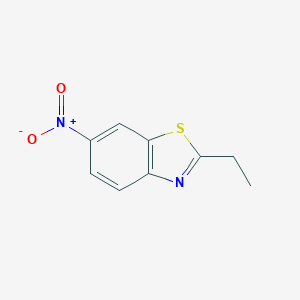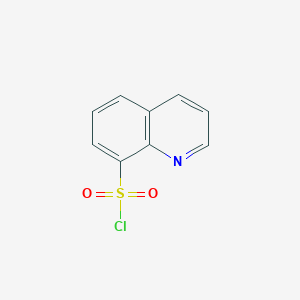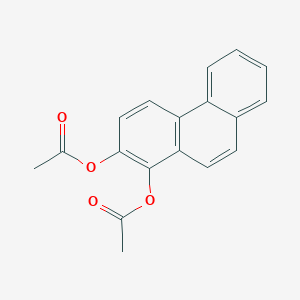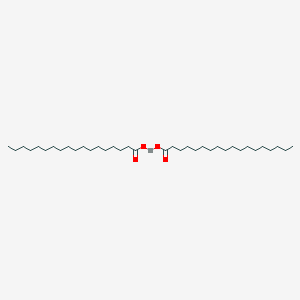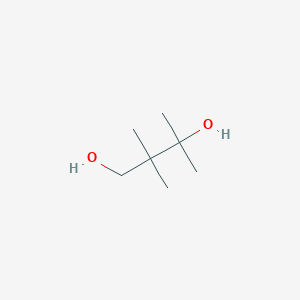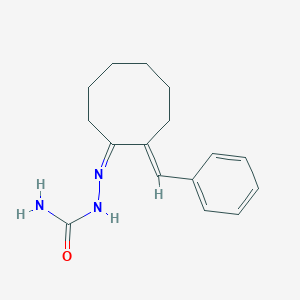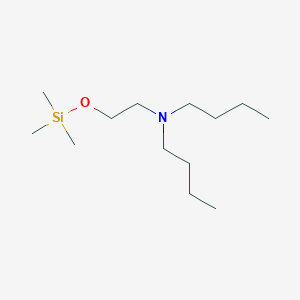
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-, also known as dipotassium hexachloroosmate, is a chemical compound with the molecular formula K2OsCl6. It is a coordination complex of osmium in the +4 oxidation state, with six chloride ions acting as ligands. This compound is known for its distinctive properties and applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- can be synthesized through the reaction of osmium tetroxide (OsO4) with potassium chloride (KCl) in the presence of hydrochloric acid (HCl). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
OsO4+6KCl+4HCl→K2[OsCl6]+2H2O
Industrial Production Methods
In industrial settings, the production of osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- involves the reduction of osmium tetroxide with ethanol in the presence of potassium hydroxide (KOH). This method is efficient and yields a high-purity product. The reaction can be represented as:
2OsO4+C2H5OH+5KOH→CH3CO2K+2K2[OsO2(OH)4]
Analyse Des Réactions Chimiques
Types of Reactions
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium(III) or osmium(II).
Substitution: Ligands in the coordination complex can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand substitution reactions often occur in aqueous solutions with the addition of the desired ligand.
Major Products Formed
Oxidation: Higher oxidation state complexes of osmium.
Reduction: Lower oxidation state complexes of osmium.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in oxidation reactions.
Biology: Employed in the study of osmium’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of fine chemicals and as a precursor for other osmium compounds.
Mécanisme D'action
The mechanism of action of osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, disrupting their normal function. The compound’s cytotoxic effects are attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and cell death. In catalytic applications, the compound facilitates the transfer of oxygen atoms to substrates, promoting oxidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tetrachloroosmate(II): (K2OsCl4)
Potassium hexabromoosmate(IV): (K2OsBr6)
Potassium hexacyanoosmate(IV): (K2Os(CN)6)
Uniqueness
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- is unique due to its specific coordination environment and oxidation state. Compared to other osmium complexes, it exhibits distinct reactivity and stability, making it valuable in specific catalytic and research applications. Its ability to undergo various chemical transformations and its potential biological activity further highlight its uniqueness among similar compounds.
Propriétés
Numéro CAS |
16871-60-6 |
|---|---|
Formule moléculaire |
C12H6Cl2O5 |
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2O5/c13-5-1-2-6(7(14)3-5)11-10(12(17)18)8(15)4-9(16)19-11/h1-4,15H,(H,17,18) |
Clé InChI |
WQCPXZBCEZGHGH-UHFFFAOYSA-N |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
| 16871-60-6 1307-78-4 |
|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


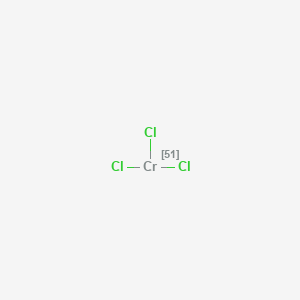
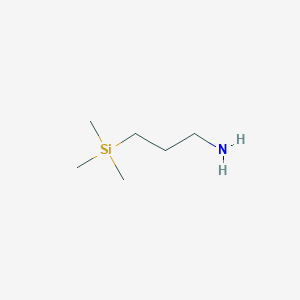
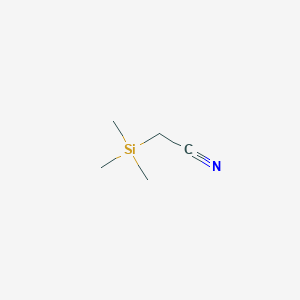
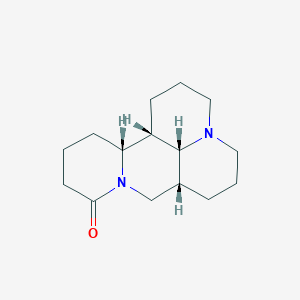
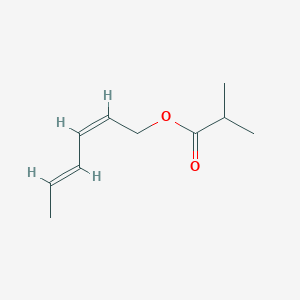
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
